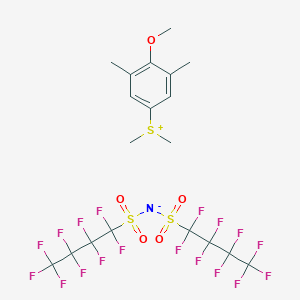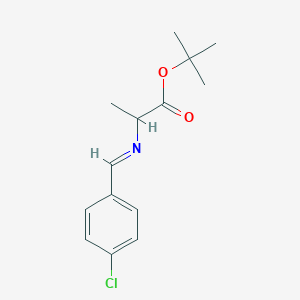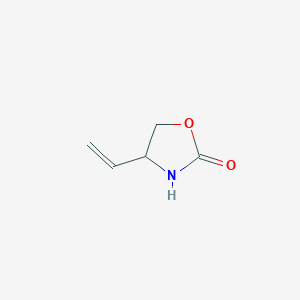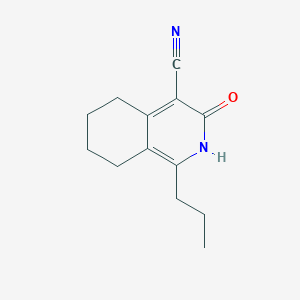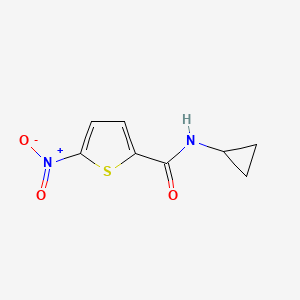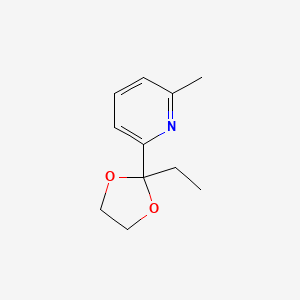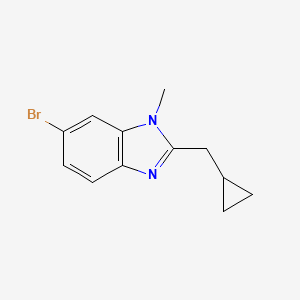
6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole is a benzimidazole derivative characterized by the presence of a bromine atom at the 6th position, a cyclopropylmethyl group at the 2nd position, and a methyl group at the 1st position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole typically involves the following steps:
Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via alkylation using cyclopropylmethyl halides under basic conditions.
Methylation: The methyl group at the 1st position can be introduced through N-methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropylmethyl alcohol or ketone derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of 2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Cyclopropylmethyl alcohol or ketone derivatives.
Reduction: 2-(Cyclopropylmethyl)-1-methyl-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopropylmethyl)-1-methyl-1H-benzimidazole: Lacks the bromine atom at the 6th position.
6-Bromo-1-methyl-1H-benzimidazole: Lacks the cyclopropylmethyl group at the 2nd position.
6-Bromo-2-(cyclopropylmethyl)-1H-benzimidazole: Lacks the methyl group at the 1st position.
Uniqueness
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole is unique due to the combination of the bromine atom, cyclopropylmethyl group, and methyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C12H13BrN2 |
|---|---|
Molekulargewicht |
265.15 g/mol |
IUPAC-Name |
6-bromo-2-(cyclopropylmethyl)-1-methylbenzimidazole |
InChI |
InChI=1S/C12H13BrN2/c1-15-11-7-9(13)4-5-10(11)14-12(15)6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3 |
InChI-Schlüssel |
DOBYEXXYNPOFOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)Br)N=C1CC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


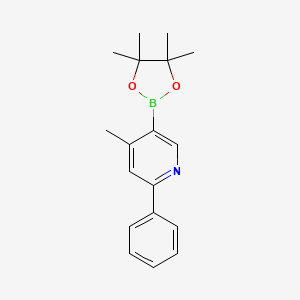
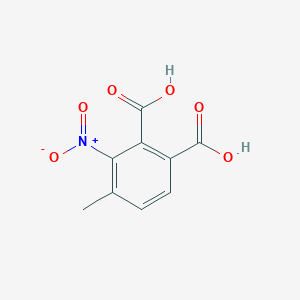
![7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one](/img/structure/B13983646.png)
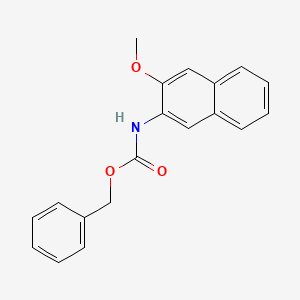
![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)


